molecular formula C21H17BrN4O3 B2406003 N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921578-48-5

N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2406003
CAS No.: 921578-48-5
M. Wt: 453.296
InChI Key: WTXOBQXVIOYLFX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and p-tolyl groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Properties

IUPAC Name

N-(3-bromophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-12-6-8-15(9-7-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-5-3-4-13(22)10-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXOBQXVIOYLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=CC=C4)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the p-tolyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.

    Final functionalization: The carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies suggest that derivatives of pyrrolo[3,2-d]pyrimidine can inhibit key enzymes or pathways associated with tumor growth .

Targeting Bruton’s Tyrosine Kinase (BTK):
The compound has also been explored as a potential inhibitor of Bruton’s Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. Inhibitors of BTK are being developed for the treatment of various B-cell malignancies and autoimmune diseases. The structural modifications in this compound may enhance its binding affinity to BTK, making it a candidate for further pharmacological studies .

Anti-inflammatory Applications

Inhibition of 5-Lipoxygenase:
Recent molecular docking studies have suggested that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could potentially lead to therapeutic applications in treating conditions characterized by excessive inflammation such as asthma and rheumatoid arthritis .

Synthesis and Structural Optimization

Synthetic Approaches:
The synthesis of this compound has been achieved through various methodologies involving multi-step reactions. The use of inexpensive and readily available reagents has been emphasized to facilitate its production on a larger scale for research purposes. Structural optimization through chemical modifications is ongoing to improve its efficacy and reduce potential side effects .

Structure-Activity Relationship (SAR) Studies

Understanding Efficacy:
Comprehensive SAR studies are crucial for identifying the most effective analogs of this compound. By systematically varying different functional groups and analyzing their effects on biological activity, researchers aim to enhance the compound's pharmacological profile while minimizing toxicity .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer properties targeting specific enzymes involved in tumor growthSignificant inhibition observed in preclinical models
Anti-inflammatoryPotential 5-lipoxygenase inhibitorIn silico studies suggest strong binding affinity
SynthesisMulti-step synthetic approaches using commercially available reagentsCost-effective synthesis methods identified
Structure OptimizationOngoing SAR studies to improve efficacy and reduce side effectsSystematic modifications yield promising analogs

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:

    Pyrrolo[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Bromophenyl derivatives: Compounds with a bromophenyl group may exhibit similar reactivity in substitution reactions but differ in their overall biological activity due to variations in the rest of the molecule.

    Tolyl derivatives: Compounds with a tolyl group may have similar chemical properties but differ in their biological effects depending on the other functional groups present.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity based on existing research findings, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The synthesis typically involves multi-step reactions that incorporate brominated phenyl groups and p-tolyl moieties.

Synthesis Methodology

  • Starting Materials : The synthesis often begins with readily available precursors such as 3-bromobenzaldehyde and p-toluidine.
  • Reactions : Key reactions include cyclization and condensation processes that form the pyrimidine structure.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity.

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar pyrimidine derivatives can effectively block CDK4/6 activity, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

  • Efficacy Against Pathogens : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity : A study demonstrated that derivatives of pyrrolopyrimidine exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of similar structures against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays .

Table 1: Biological Activities of Pyrrolopyrimidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer0.5
Compound BAntimicrobial10
Compound CAntiviral15

Table 2: Synthesis Steps for this compound

Step No.Reaction TypeReagents UsedYield (%)
1Bromination3-Bromobenzaldehyde85
2Cyclizationp-Toluidine + Base75
3PurificationCrystallization90

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Multi-step synthesis involving cyclization of precursors (e.g., coupling bromophenyl and p-tolyl moieties) is typical for pyrrolopyrimidine derivatives. Key steps include:

  • Cyclocondensation : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to integrate aromatic substituents .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance reaction efficiency .
  • Yield Improvement : Adjust stoichiometry ratios (e.g., 1.2:1 for aryl halide to amine precursors) and employ inert atmospheres to minimize side reactions .
    • Validation : Monitor intermediates via TLC and HPLC, and confirm purity (>95%) using melting point analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm; carbonyl carbons at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ≈ 508.1 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydro-pyrrolopyrimidine core .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Simulate binding to targets like PARP-1 (Poly(ADP-ribose) polymerase) using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .
  • ADMET Prediction : Use SwissADME to filter compounds with favorable pharmacokinetics (e.g., logP < 5, TPSA < 140 Ų) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC₅₀ values in vitro assays (e.g., MTT assay on MCF-7 cells) with triplicate replicates to address variability .
  • Target Profiling : Use kinome-wide screening to differentiate off-target effects (e.g., kinase inhibition vs. PARP selectivity) .
  • Meta-Analysis : Compare data across structurally analogous compounds (e.g., 5-fluorouracil derivatives) to contextualize activity trends .

Q. How can reaction engineering principles improve scalability for preclinical studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, catalyst loading) with minimal runs .
  • Continuous Flow Systems : Enhance reproducibility by transitioning from batch to microreactor synthesis, reducing reaction times by 40–60% .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to isolate gram-scale batches .

Key Recommendations for Researchers

  • Prioritize crystallographic validation to resolve stereochemical ambiguities .
  • Use kinetic solubility assays in PBS (pH 7.4) to predict in vivo performance .
  • Leverage machine learning (e.g., DeepChem) for rapid SAR (Structure-Activity Relationship) modeling .

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